molecular formula C8H3BrF3N B1344012 2-Bromo-3-(trifluoromethyl)benzonitrile CAS No. 914637-07-3

2-Bromo-3-(trifluoromethyl)benzonitrile

Cat. No.: B1344012
CAS No.: 914637-07-3
M. Wt: 250.01 g/mol
InChI Key: XPCKPTRLDWJPRV-UHFFFAOYSA-N
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Description

2-Bromo-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3BrF3N. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the second position and a trifluoromethyl group at the third position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(trifluoromethyl)benzonitrile typically involves the bromination of 3-(trifluoromethyl)benzonitrile. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using advanced analytical techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-3-(trifluoromethyl)benzonitrile is widely used in scientific research due to its unique chemical properties:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(trifluoromethyl)benzonitrile is primarily based on its ability to interact with various molecular targets. The bromine and trifluoromethyl groups enhance its reactivity and binding affinity to specific enzymes and receptors. This compound can inhibit or activate certain biochemical pathways, making it useful in drug development and other applications .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3-(trifluoromethyl)benzonitrile is unique due to the combination of the bromine and trifluoromethyl groups, which confer distinct chemical reactivity and stability. This makes it a valuable compound in various synthetic and industrial applications .

Properties

IUPAC Name

2-bromo-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3N/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCKPTRLDWJPRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648641
Record name 2-Bromo-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-07-3
Record name 2-Bromo-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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